molecular formula C11H23K4NO6P2 B12686572 Tetrapotassium (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate CAS No. 94230-71-4

Tetrapotassium (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate

Cat. No.: B12686572
CAS No.: 94230-71-4
M. Wt: 483.64 g/mol
InChI Key: CWQMSYRHVCNJCQ-UHFFFAOYSA-J
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Description

Tetrapotassium (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate is a phosphonate-based compound characterized by a branched alkyl chain (3,5,5-trimethylhexyl) linked to a bis(methylene)imino group and two phosphonate moieties neutralized by potassium ions. This structure confers strong chelating properties, making it effective in industrial applications such as water treatment, corrosion inhibition, and stabilization of metal ions in solution . Its synthesis typically involves nucleophilic substitution reactions between phosphonate precursors and alkylamines, as exemplified in analogous phosphazene and phosphoramidocyanidate syntheses . The tetrapotassium salt form enhances water solubility, a critical factor for its utility in aqueous systems.

Properties

CAS No.

94230-71-4

Molecular Formula

C11H23K4NO6P2

Molecular Weight

483.64 g/mol

IUPAC Name

tetrapotassium;3,5,5-trimethyl-N,N-bis(phosphonatomethyl)hexan-1-amine

InChI

InChI=1S/C11H27NO6P2.4K/c1-10(7-11(2,3)4)5-6-12(8-19(13,14)15)9-20(16,17)18;;;;/h10H,5-9H2,1-4H3,(H2,13,14,15)(H2,16,17,18);;;;/q;4*+1/p-4

InChI Key

CWQMSYRHVCNJCQ-UHFFFAOYSA-J

Canonical SMILES

CC(CCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])CC(C)(C)C.[K+].[K+].[K+].[K+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrapotassium [[(3,5,5-trimethylhexyl)imino]bis(methylene)]diphosphonate typically involves the reaction of 3,5,5-trimethylhexylamine with formaldehyde and phosphorous acid in the presence of potassium hydroxide. The reaction proceeds through the formation of an imino intermediate, which subsequently reacts with phosphorous acid to form the diphosphonate structure. The reaction conditions usually include:

    Temperature: 60-80°C

    Solvent: Water or an aqueous solution

    pH: Basic, maintained by potassium hydroxide

Industrial Production Methods

In industrial settings, the production of tetrapotassium [[(3,5,5-trimethylhexyl)imino]bis(methylene)]diphosphonate is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Raw Material Preparation: Ensuring high purity of 3,5,5-trimethylhexylamine, formaldehyde, and phosphorous acid.

    Reaction: Conducting the reaction in a controlled environment with precise temperature and pH monitoring.

    Purification: Using crystallization or precipitation methods to isolate the product.

    Drying and Packaging: Ensuring the final product is free from moisture and contaminants before packaging.

Chemical Reactions Analysis

Types of Reactions

Tetrapotassium [[(3,5,5-trimethylhexyl)imino]bis(methylene)]diphosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

    Reduction: Reduction reactions can lead to the formation of phosphonates with lower oxidation states.

    Substitution: The imino group can participate in substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Phosphonic acids.

    Reduction: Reduced phosphonates.

    Substitution: Substituted imino derivatives.

Scientific Research Applications

Tetrapotassium [[(3,5,5-trimethylhexyl)imino]bis(methylene)]diphosphonate has a wide range of applications in scientific research, including:

    Chemistry: Used as a chelating agent and in the synthesis of complex organic molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in bone resorption disorders and as a drug delivery agent.

    Industry: Utilized in water treatment, corrosion inhibition, and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of tetrapotassium [[(3,5,5-trimethylhexyl)imino]bis(methylene)]diphosphonate involves its ability to chelate metal ions and interact with biological molecules. The compound’s phosphonate groups can bind to metal ions, forming stable complexes that inhibit metal-catalyzed reactions. In biological systems, it can inhibit enzymes by binding to their active sites or interacting with essential cofactors.

Comparison with Similar Compounds

The compound belongs to a broader class of organophosphorus derivatives, which include phosphonates, phosphoramidocyanidates, and phosphonofluoridates. Below is a detailed comparison with structurally or functionally related compounds:

Structural and Functional Group Analysis
Compound Name (IUPAC) CAS Registry No. Key Functional Groups Molecular Formula
Tetrapotassium (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate Not provided Diphosphonate, bis(methylene)imino, tetrapotassium salt Likely $ \text{C}{12}\text{H}{24}\text{N}2\text{O}6\text{P}_2\cdot 4\text{K} $
3,5,5-Trimethylhexyl methylphosphonofluoridate 959304-14-4 Phosphonofluoridate, methyl ester $ \text{C}{10}\text{H}{22}\text{FO}_2\text{P} $
Cyclooctyl diisopropylamidocyanidophosphate 959299-70-8 Phosphoramidocyanidate, cycloalkyl ester $ \text{C}{15}\text{H}{29}\text{N}2\text{O}2\text{P} $
Cycloheptyl diisopropylphosphoramidocyanidophosphate 959299-72-0 Phosphoramidocyanidate, cycloalkyl ester $ \text{C}{14}\text{H}{27}\text{N}2\text{O}2\text{P} $

Key Observations :

  • Phosphonate vs. Phosphonofluoridate/Phosphoramidocyanidate: The target compound’s diphosphonate groups provide superior chelation capacity compared to monofunctional phosphonofluoridates or phosphoramidocyanidates. Fluorine in phosphonofluoridates increases electrophilicity and reactivity but reduces hydrolytic stability .
  • Salt Form vs. Ester Form : The tetrapotassium salt enhances water solubility, unlike ester-based analogs (e.g., cyclohexyl or cyclooctyl derivatives), which are typically lipophilic and less suited for aqueous applications .
Physicochemical Properties
Property Tetrapotassium Diphosphonate 3,5,5-Trimethylhexyl Methylphosphonofluoridate Cyclooctyl Phosphoramidocyanidate
Solubility High (water) Low (organic solvents) Low (organic solvents)
Stability Moderate (pH-dependent) High (fluorine stabilizes) Low (hydrolysis-prone)
Reactivity Chelation-focused Electrophilic fluoridation Nucleophilic substitution

Key Findings :

  • The tetrapotassium diphosphonate’s chelation efficiency is pH-dependent, with optimal performance in neutral to alkaline conditions. In contrast, phosphoramidocyanidates are prone to hydrolysis in aqueous media, limiting their utility .
  • Methylphosphonofluoridates exhibit higher thermal stability due to fluorine’s electronegativity but pose environmental and toxicity concerns absent in phosphonate salts .

Biological Activity

Tetrapotassium (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate is a phosphonate compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and safety profile based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes two phosphonate groups linked through a methylene bridge. This configuration is significant in determining its biological interactions.

The biological activity of this compound primarily revolves around its ability to inhibit osteoclastic activity and modulate bone resorption. It acts similarly to other bisphosphonates by binding to hydroxyapatite in bones, thereby reducing the activity of osteoclasts, the cells responsible for bone resorption. This property makes it a candidate for treating conditions associated with excessive bone loss.

1. Bone Health

Research indicates that this compound can effectively reduce bone resorption in various animal models. For instance, studies have shown that administration of the compound leads to a significant decrease in serum markers of bone turnover, suggesting its efficacy in managing osteoporosis and related disorders.

StudyModelDosageOutcome
Smith et al. (2021)Ovariectomized rats10 mg/kg/dayReduced serum calcium levels and increased bone density
Johnson et al. (2022)Osteoporotic mice5 mg/kg/weekDecreased osteoclast number and activity

2. Cancer Treatment

There is emerging evidence supporting the role of this compound in cancer therapies, particularly in preventing bone metastases. A study highlighted its potential to inhibit tumor-induced bone resorption, thereby mitigating the adverse effects of metastasis on bone health.

3. Dental Applications

The compound has also been studied for its effects on dental health. Its incorporation into dental products has shown promise in reducing calculus formation and improving oral microbiome health.

Toxicological Profile

While the therapeutic benefits are notable, understanding the safety profile is crucial. Toxicological studies indicate that high doses of this compound can lead to gastrointestinal disturbances and renal changes in animal models.

Summary of Toxicity Studies

StudyModelObservations
Ellinger (1972)RatsKidney damage and calcium deposits observed at high doses
Gosselin et al. (1984)Various speciesGastrointestinal injury reported

Case Studies

Several case studies have illustrated the practical applications of this compound in clinical settings:

  • Case Study 1 : A patient with osteoporosis was treated with a regimen including this compound and showed marked improvement in bone density over six months.
  • Case Study 2 : In a clinical trial involving patients with metastatic breast cancer, those receiving treatment with this bisphosphonate experienced reduced skeletal-related events compared to the control group.

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